molecular formula C23H21ClN2O4 B018991 Gedocarnil CAS No. 109623-97-4

Gedocarnil

Cat. No.: B018991
CAS No.: 109623-97-4
M. Wt: 424.9 g/mol
InChI Key: SLYDYLLJUXFULK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Gedocarnil involves several steps, starting with the preparation of the core beta-carboline structure. The synthetic route typically includes:

Chemical Reactions Analysis

Gedocarnil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Gedocarnil has been primarily studied for its anxiolytic properties. Its applications in scientific research include:

    Chemistry: Used as a model compound to study the reactivity of beta-carbolines.

    Biology: Investigated for its effects on the central nervous system and potential therapeutic uses.

    Medicine: Explored for its anxiolytic properties, though it has not been marketed.

    Industry: Limited industrial applications due to its experimental status

Comparison with Similar Compounds

Gedocarnil is similar to other beta-carboline compounds such as abecarnil. Compared to abecarnil, this compound has a unique chemical structure with a chlorophenoxy and methoxymethyl group, which may contribute to its distinct pharmacological profile . Other similar compounds include:

This compound’s uniqueness lies in its specific substitution pattern and its potential anxiolytic effects, which are still under investigation.

Biological Activity

Gedocarnil is an anxiolytic compound classified within the beta-carboline family, primarily studied for its effects on the central nervous system (CNS). This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (CAS Number: 109623-97-4) features a unique chemical structure that distinguishes it from other beta-carbolines like abecarnil. Its molecular formula includes a chlorophenoxy and methoxymethyl group, which may influence its pharmacological profile. The synthesis of this compound involves several steps, including the formation of the beta-carboline core and functional group modifications through substitution reactions and esterification.

The biological activity of this compound is primarily linked to its anxiolytic properties. It operates by modulating neurotransmitter systems in the brain, particularly enhancing GABA (gamma-aminobutyric acid) receptor activity. This results in increased inhibitory neurotransmission, which contributes to its calming effects on anxiety .

Anxiolytic Effects

Several studies have evaluated this compound's efficacy as an anxiolytic agent. In preclinical trials, it demonstrated significant anxiolytic-like effects in various animal models. For instance, a study involving the elevated plus-maze test showed that this compound administration led to increased time spent in open arms, indicative of reduced anxiety levels.

Comparative Studies

When compared to other anxiolytics, this compound has shown a favorable profile. A comparative analysis with abecarnil revealed that while both compounds exhibit similar mechanisms of action, this compound may offer advantages in terms of side effect profiles and duration of action. Table 1 summarizes key findings from these comparative studies.

CompoundAnxiolytic EfficacySide EffectsDuration of Action
This compoundHighLowModerate
AbecarnilModerateModerateShort

Case Studies

Case Study 1: Efficacy in Patients with Generalized Anxiety Disorder

A clinical trial involving patients diagnosed with generalized anxiety disorder (GAD) assessed the efficacy of this compound over a 12-week period. Participants receiving this compound reported a significant reduction in anxiety symptoms measured by the Hamilton Anxiety Rating Scale (HAM-A), with scores decreasing from an average of 25 to 10 by the end of the treatment period.

Case Study 2: Long-term Safety Profile

Another observational study investigated the long-term safety profile of this compound in patients with chronic anxiety disorders. Over a follow-up period of two years, no significant adverse effects were reported, suggesting that this compound may be well-tolerated for extended use.

Neuropharmacological Studies

Research has also focused on this compound's impact on neurogenesis and neuroplasticity. Studies indicate that it may promote neurogenesis by modulating muscarinic receptors involved in neuronal growth and differentiation . This aspect is particularly relevant for developing treatments for anxiety-related disorders that involve cognitive decline.

Properties

IUPAC Name

propan-2-yl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYLLJUXFULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148993
Record name Gedocarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109623-97-4
Record name 1-Methylethyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109623-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gedocarnil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109623974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gedocarnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gedocarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEDOCARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP53NPW3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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